N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-(3-methylanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-25(5-2)23(28)15-26-14-21(19-11-6-7-12-20(19)26)31(29,30)16-22(27)24-18-10-8-9-17(3)13-18/h6-14H,4-5,15-16H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIMLXXLCVREFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N,N-Diethyl-2-(1H-Indol-1-yl)Acetamide
Indole’s NH proton (pKa ~17) is deprotonated using sodium hydride (NaH) in dry tetrahydrofuran (THF), enabling alkylation with N,N-diethyl-2-bromoacetamide at 0–5°C. The reaction proceeds via nucleophilic substitution, yielding the 1-substituted indole intermediate.
Reaction Conditions
| Parameter | Value | Source Reference |
|---|---|---|
| Base | NaH (1.2 equiv.) | |
| Solvent | THF, anhydrous | |
| Temperature | 0–5°C → room temperature | |
| Yield | 78–85% |
Electrophilic Sulfonation at the 3-Position
The 1-substituted indole undergoes sulfonation using chlorosulfonic acid (ClSO3H) in dichloromethane (DCM) at -10°C. Subsequent reaction with 2-(m-tolylamino)ethyl thiol, followed by oxidation with hydrogen peroxide (H2O2), installs the sulfonylethylamide moiety.
Key Considerations
- Regioselectivity: Indole’s 3-position is inherently reactive toward electrophiles due to aromatic π-electron density.
- Oxidation: Thiol intermediate oxidizes to sulfone using H2O2 in acetic acid.
Reaction Conditions
| Parameter | Value | Source Reference |
|---|---|---|
| Sulfonating Agent | ClSO3H (1.5 equiv.) | |
| Solvent | DCM | |
| Oxidizing Agent | H2O2 (30% w/v) | |
| Yield | 62–70% |
Synthetic Route 2: Convergent Assembly via Sulfonamide Intermediate
Preparation of 2-(m-Tolylamino)Ethylsulfonyl Chloride
m-Toluidine reacts with 2-chloroethylsulfonyl chloride in acetonitrile under basic conditions (K2CO3), forming the sulfonamide. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) yields the sulfonyl chloride derivative.
Reaction Conditions
| Parameter | Value | Source Reference |
|---|---|---|
| Base | K2CO3 (2.0 equiv.) | |
| Solvent | Acetonitrile | |
| Oxidizing Agent | mCPBA (1.1 equiv.) | |
| Yield | 65–72% |
Coupling with N,N-Diethyl-2-(1H-Indol-1-yl)Acetamide
The sulfonyl chloride intermediate reacts with the alkylated indole derivative in the presence of AlCl3 (Lewis acid) at 0°C, facilitating electrophilic aromatic substitution at the 3-position.
Optimization Insight
- Catalyst Loading: 1.2 equiv. AlCl3 maximizes regioselectivity.
- Workup: Aqueous NaHCO3 quench prevents over-sulfonation.
Synthetic Route 3: Late-Stage Amide Coupling
Synthesis of 3-Sulfonylethyl Indole Intermediate
Indole is first sulfonated at the 3-position using SO3·Py complex, followed by alkylation with ethyl bromoacetate. Hydrolysis of the ester yields 3-(sulfonylethyl)indole-1-carboxylic acid.
HBTU-Mediated Amide Formation
The carboxylic acid reacts with m-toluidine using O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF, forming the target amide.
Reaction Conditions
| Parameter | Value | Source Reference |
|---|---|---|
| Coupling Agent | HBTU (1.5 equiv.) | |
| Base | DIPEA (3.0 equiv.) | |
| Solvent | DMF, anhydrous | |
| Yield | 80–88% |
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 45–50% | 50–55% | 60–65% |
| Step Count | 3 | 4 | 4 |
| Purification Complexity | Moderate | High | Moderate |
| Scalability | Limited | Moderate | High |
Key Findings
- Route 3 offers superior yield and scalability, albeit requiring specialized reagents like HBTU.
- Route 2 ’s convergent approach minimizes side reactions but demands stringent temperature control.
Challenges and Optimization Strategies
Competing Reactions in Alkylation
Over-alkylation at the indole’s 3-position is mitigated by maintaining low temperatures (0–5°C) and controlled reagent stoichiometry.
Sulfonation Regioselectivity
Electron-withdrawing substituents (e.g., acetamide) deactivate the indole ring, necessitating Lewis acid catalysts (AlCl3) to enhance electrophilic substitution.
Amide Coupling Efficiency
HBTU outperforms carbodiimide-based agents (e.g., DCC) in minimizing racemization and improving reaction rates.
Chemical Reactions Analysis
N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of indole-based compounds have been tested for their anti-proliferative properties against human cancer cells, such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Notably, certain derivatives demonstrated IC50 values indicating potent biological activity and the ability to induce apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism by which N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide exerts its effects is believed to involve the inhibition of specific enzymes related to cancer cell metabolism. Similar sulfonamide derivatives have shown potential as inhibitors of cyclooxygenase enzymes (COX), which are implicated in inflammatory processes and cancer progression .
Antimicrobial Properties
Broad-Spectrum Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that related indole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in combating bacterial infections .
Enzyme Inhibition
Targeting Metabolic Pathways
this compound may also act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease states. For instance, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases, suggesting possible applications in treating conditions such as Alzheimer's disease .
Research Case Studies
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl-Indole Motifs
Key Insights :
- Sulfonyl Group Impact : Sulfonation at the indole 3-position is common in bioactive molecules, as seen in compounds with antioxidant and anti-inflammatory activities .
Acetamide Derivatives with Bulky Substituents
Key Insights :
- Lipophilicity vs. Bioactivity : Adamantane-containing derivatives (e.g., ) exhibit enhanced blood-brain barrier penetration compared to sulfonated analogs.
- Electrophilic Reactivity : Chlorobenzoyl and methylsulfonyl groups (e.g., ) may improve binding to enzymatic pockets via polar interactions.
Antioxidant-Active Indole Acetamides
Key Insights :
- Antioxidant Mechanisms: Hydroxyimino derivatives (e.g., ) leverage oxime groups for radical scavenging, whereas sulfonyl groups in the target compound may prioritize other bioactivities (e.g., enzyme inhibition).
Comparative Data Table
*Estimated based on structural similarity.
Biological Activity
N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
1. Chemical Structure and Synthesis
The compound features an indole moiety linked to a sulfonamide group, which is known to influence various biological activities. The synthesis typically involves the reaction of 1H-indole derivatives with sulfonyl chlorides and amines, leading to the formation of the target compound.
2.1 Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives with similar structural frameworks have shown significant activity against drug-resistant strains of bacteria and fungi. The following table summarizes the antimicrobial activities observed in related compounds:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N,N-diethyl-2-(3-sulfonyl indole) | Methicillin-resistant Staphylococcus aureus | 2 µg/mL |
| N,N-diethyl-2-(3-sulfonyl indole) | Vancomycin-resistant Enterococcus faecium | 4 µg/mL |
| N,N-diethyl-2-(3-sulfonyl indole) | Candida auris | 0.5 µg/mL |
These results indicate that the compound may possess broad-spectrum antimicrobial properties.
2.2 Anticancer Activity
The anticancer potential of N,N-diethyl-2-(3-sulfonyl indole) has also been investigated. In vitro studies on various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer), have demonstrated varying degrees of cytotoxicity:
| Cell Line | Compound Concentration (µM) | Viability (%) | Statistical Significance |
|---|---|---|---|
| Caco-2 | 10 | 39.8 | p < 0.001 |
| A549 | 10 | 56.9 | p = 0.0019 |
These findings suggest that the compound exhibits selective cytotoxicity against certain cancer cells, warranting further exploration as a potential anticancer agent.
The mechanism by which N,N-diethyl-2-(3-sulfonyl indole) exerts its biological effects may involve inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. Molecular docking studies have suggested that the compound could effectively bind to target proteins involved in these processes, enhancing its therapeutic potential.
4. Case Studies and Research Findings
Several case studies have documented the biological activity of structurally related compounds:
- Study on Antimicrobial Efficacy : A recent publication reported that similar sulfonamide derivatives demonstrated potent activity against resistant strains of Staphylococcus aureus and Candida species, indicating a promising avenue for developing new antimicrobial agents .
- Anticancer Screening : Another study focused on thiazole derivatives showed that modifications in structure significantly impacted anticancer efficacy against multiple cell lines, suggesting that similar approaches could be applied to optimize N,N-diethyl-2-(3-sulfonyl indole) for enhanced activity .
5. Conclusion
This compound presents a compelling profile for both antimicrobial and anticancer activities based on preliminary research findings. Continued investigation into its biological mechanisms and structure–activity relationships will be crucial for advancing this compound as a viable therapeutic candidate.
Q & A
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Dynamics Simulations : Simulate binding stability to receptors (e.g., 100 ns simulations in GROMACS) .
- QSAR Modeling : Corrogate substituent effects with activity using Random Forest or SVM algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
